molecular formula C11H13ClO B1611311 4-Chloro-1-(2-methylphenyl)-1-oxobutane CAS No. 40877-13-2

4-Chloro-1-(2-methylphenyl)-1-oxobutane

Cat. No.: B1611311
CAS No.: 40877-13-2
M. Wt: 196.67 g/mol
InChI Key: LPKLQNWSXICBIQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-methylphenyl)-1-oxobutane is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Structural Studies

Molecular docking and vibrational, structural, electronic, and optical studies have been conducted on derivatives of butanoic acid, revealing their potential for biological activities and pharmaceutical importance. These studies involve spectroscopic and theoretical calculations, highlighting the stability of molecules through hyper-conjugative interactions and charge delocalization. The compounds studied show promise as nonlinear optical materials due to their dipole moment and first hyperpolarizabilities, and their theoretical Ultraviolet–Visible spectra have been analyzed, indicating potential applications in biological and pharmacological fields (Vanasundari et al., 2018).

Electrochemical Sensors for Water Pollutants

Research into electrochemical sensors for the detection of water pollutants has led to the development of a voltammetric sensor capable of determining 2-phenylphenol in the presence of 4-chlorophenol. This sensor, modified with Fe3O4 nanoparticles and ionic liquid, exhibits improved catalytic activity towards the oxidation of pollutants, demonstrating its utility for simultaneous determination of water contaminants (Karimi-Maleh et al., 2019).

Photoinduced Electron Transfer

The study of photoinduced electron transfer in derivatives of cyclobutanone has unveiled an unprecedented rearrangement mechanism. This process involves the formation of novel compounds through intermediate radical cations, suggesting potential applications in synthetic chemistry and materials science (Ikeda et al., 2004).

Lipid Peroxidation and Oxidative Stress

Investigations into 4-hydroxy-2-nonenal, a product of lipid peroxidation, have provided insights into its reactivity, cytotoxicity, and role in oxidative stress. This compound's interactions with cell signaling proteins and its modulation of their activities could have significant implications for understanding physiological processes and disease mechanisms (Spickett, 2013).

Rhodium-Catalyzed Conjugate Addition Reactions

Research on rhodium-catalyzed conjugate addition reactions with 4-oxobutenamides has achieved high regio- and enantioselectivity, offering new pathways for synthesizing complex molecules. This work contributes to the field of asymmetric synthesis, providing valuable methodologies for the production of chiral compounds (Zigterman et al., 2007).

Properties

IUPAC Name

4-chloro-1-(2-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9-5-2-3-6-10(9)11(13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLQNWSXICBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565270
Record name 4-Chloro-1-(2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40877-13-2
Record name 4-Chloro-1-(2-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40877-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-(2-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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